(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride
Brand Name: Vulcanchem
CAS No.: 139264-67-8
VCID: VC0043195
InChI: InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9;/h1-4,9H,5-6,11H2,(H,12,13);1H/t9-;/m1./s1
SMILES: C1C(NC(=O)O1)CC2=CC=C(C=C2)N.Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.676

(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride

CAS No.: 139264-67-8

Cat. No.: VC0043195

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.676

* For research use only. Not for human or veterinary use.

(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride - 139264-67-8

Specification

CAS No. 139264-67-8
Molecular Formula C10H13ClN2O2
Molecular Weight 228.676
IUPAC Name (4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9;/h1-4,9H,5-6,11H2,(H,12,13);1H/t9-;/m1./s1
Standard InChI Key BSLCGNWSUGHJMV-SBSPUUFOSA-N
SMILES C1C(NC(=O)O1)CC2=CC=C(C=C2)N.Cl

Introduction

Structural Composition and Chemical Properties

(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride features a distinctive molecular architecture centered around an oxazolidinone core. This five-membered heterocyclic ring contains both oxygen and nitrogen atoms, creating a foundation for its bioactive properties. The compound is characterized by:

Core Structure Analysis

The oxazolidinone ring serves as the fundamental structural component, similar to other compounds in this class that demonstrate significant antimicrobial activity. The 2-oxo position on the ring is critical for biological function, as seen in related oxazolidinone derivatives that have proven effective against various pathogens . The (4R) designation indicates a specific stereochemical configuration at the 4-position, suggesting stereospecific activity that may be crucial for its biological interactions.

Functional Groups and Moieties

The 4-aminophenyl methyl group represents a key structural feature that differentiates this compound from other oxazolidinones. The amino group on the phenyl ring potentially provides a site for hydrogen bonding and additional interactions with biological targets. This structural element may contribute significantly to the compound's pharmacological profile, similar to how substituted phenyl groups affect activity in other oxazolidinone derivatives .

Synthetic Approaches and Preparation Methods

The synthesis of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride involves specialized chemical processes to ensure structural integrity and stereochemical purity.

Stereoselective Synthesis Strategies

The preparation of oxazolidinone derivatives typically requires careful attention to stereochemistry, particularly to maintain the specific (4R) configuration. Related oxazolidinone compounds have been synthesized through "optically pure enantiomers having the (S)-configuration at C5 of the oxazolidinone ring" using "asymmetric syntheses or alternatively by resolution from a racemic mixture" . Similar approaches might be applicable to our target compound, potentially employing:

  • Asymmetric synthesis using chiral auxiliaries

  • Resolution of racemic mixtures using optically active acids

  • Enzymatic resolution techniques

Reduction Methodologies for Amino Group Formation

The aminophenyl component likely requires specific reduction conditions similar to those employed for related compounds. For instance, the conversion of nitro groups to amino groups in structurally related molecules has been achieved using sodium hydrosulfite (Na₂S₂O₄), which offers advantages of being "safe and economically beneficial due to the absence of high-temperature and high-pressure" conditions . This approach avoids the need for "expensive hydrogenation catalysts" and creates an "environmentally friendly" process .

Purification and Salt Formation

The final steps in preparation would likely involve purification followed by conversion to the hydrochloride salt. This process typically enhances stability and solubility characteristics. For related compounds, crystallization in water has proven effective for purification, suggesting a similar approach might be viable for (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride .

Pharmacological Profile and Mechanism of Action

Based on structural similarities to known oxazolidinone compounds, certain pharmacological properties may be anticipated for this compound.

Antimicrobial Activity Spectrum

The oxazolidinone class is recognized for broad-spectrum antimicrobial properties. Related oxazolidinones have demonstrated effectiveness "against a number of human and veterinary pathogens, including multiply-resistant staphylococci and streptococci, as well as anaerobic organisms such as bacteroides and clostridia species, and acid-fast organisms such as Mycobacterium tuberculosis and Mycobacterium avium" . Table 1 summarizes the potential antimicrobial spectrum based on structural analogies.

Table 1: Potential Antimicrobial Spectrum Based on Structural Analogies with Known Oxazolidinones

Pathogen CategoryPotential SusceptibilityNotable Examples
Gram-positive cocciHighResistant Staphylococci, Streptococci
Anaerobic bacteriaModerate to HighBacteroides species, Clostridia species
Acid-fast bacteriaModerateM. tuberculosis, M. avium
Gram-negative bacteriaLimitedLimited activity against most species

Molecular Interaction Mechanisms

The mechanism of action likely parallels other oxazolidinones, which primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The specific (4R) stereochemistry may play a crucial role in optimizing these interactions. The aminophenyl group potentially provides additional binding interactions that could modify selectivity or potency compared to other oxazolidinones.

Structure-Activity Relationships

The positioning and nature of substituents on the phenyl ring significantly influence antimicrobial activity in oxazolidinones. For related compounds, it has been observed that "the R substituent is preferably methyl, but may be H, methoxy, or CHCl₂" . The amino group in our target compound might confer distinct biological properties through altered electronic distribution and hydrogen bonding capabilities.

Related oxazolidinone compounds have been administered "in an amount of from about 0.1 to about 100 mg/kg of body weight/day, more preferably, from about 3.0 to about 50 mg/kg of body weight/day" . These dosage ranges might serve as a preliminary reference for future clinical investigations of our target compound.

Administration Routes

Oxazolidinones are typically "advantageously administered orally in solid and liquid dosage forms" . The hydrochloride salt form of our compound might particularly support oral formulation by enhancing solubility and absorption characteristics. Alternative routes might include intravenous administration for acute scenarios requiring rapid bioavailability.

In Vivo and In Vitro Research Findings

While specific research data for (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride is limited, insights can be drawn from studies on related compounds.

Preclinical Evaluation Methods

For structurally similar oxazolidinones, antimicrobial activity has been assessed using standardized procedures such as the "Murine Assay procedure" where "groups of female mice (six mice of 18-20 grams each) were injected intraperitoneally with bacteria" followed by "antibiotic treatment at six dose levels" . This methodology represents a potential approach for evaluating our target compound.

Efficacy Parameters

The effectiveness of related oxazolidinones has been quantified through ED₅₀ values (effective dose for 50% of the population), "calculated using probit analysis" from survival data . Similar metrics would likely be applicable for assessing the potency of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride.

Comparative Analysis with Related Compounds

Understanding the relationship between (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride and other compounds provides valuable context for its potential applications.

Structural Comparisons

This compound shares the fundamental oxazolidinone scaffold with various antimicrobial agents while introducing specific modifications that may alter its pharmacological profile. Table 2 presents a comparative analysis of structural features.

Table 2: Structural Comparison with Related Oxazolidinone Derivatives

Compound Feature(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinoneRelated Oxazolidinones
Core StructureOxazolidinone ringOxazolidinone ring
Key Substituent4-AminophenylmethylVarious (diazine moieties, indolinyl, nitrogen-substituted phenyl)
Stereochemistry(4R) configurationOften (S)-configuration at C5
Salt FormHydrochlorideVarious

Functional Significance of Structural Variations

The aminophenyl group potentially confers distinct pharmacokinetic and pharmacodynamic properties compared to other substituents found in oxazolidinones. For instance, compounds with "a substituted diazine moiety bonded to the N-aryl ring" have shown significant antimicrobial activity . The specific substitution pattern in our target compound might result in a unique profile of activity and selectivity.

Future Research Directions and Applications

The structural features of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride suggest several promising avenues for future investigation.

Structure Optimization Opportunities

The amino group provides a versatile site for further derivatization to potentially enhance potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies focused on modifications at this position could yield valuable insights for drug development.

Resistance Mechanism Investigations

Given the growing concern of antimicrobial resistance, examining the susceptibility of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride to known resistance mechanisms affecting oxazolidinones represents an important research direction. The unique structural features might confer advantages against certain resistance pathways.

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